4-Amino-N,N-dimethyl-1-naphthamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-amino-N,N-dimethylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C13H14N2O/c1-15(2)13(16)11-7-8-12(14)10-6-4-3-5-9(10)11/h3-8H,14H2,1-2H3 |
InChI Key |
RMGXASFJPPQJNB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C2=CC=CC=C21)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 4 Amino N,n Dimethyl 1 Naphthamide
Strategic Approaches for 4-Amino-N,N-dimethyl-1-naphthamide Construction
The efficient synthesis of this compound relies on carefully planned routes that maximize yield and purity. Key strategies include the formation of the amide bond from naphthoyl precursors, optimization of multi-step routes, and the application of palladium-mediated amination techniques.
Amide Bond Formation via Naphthoyl Precursors
A primary and direct approach to the synthesis of this compound involves the formation of the amide bond from a suitable naphthoyl precursor. This typically begins with a substituted naphthalene (B1677914) carboxylic acid, which is then activated and reacted with dimethylamine (B145610).
A common precursor for this synthesis is 4-nitro-1-naphthoic acid. The synthesis can be envisioned in a two-step process:
Activation of the Carboxylic Acid: The 4-nitro-1-naphthoic acid is first converted into a more reactive species, such as an acyl chloride. This is often achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-nitro-1-naphthoyl chloride is a highly reactive intermediate. The preparation of a similar compound, 5-chloro-8-nitro-1-naphthoyl chloride, has been reported to proceed efficiently. nih.govacs.orgresearchgate.net
Amidation: The activated 4-nitro-1-naphthoyl chloride is then reacted with dimethylamine to form the corresponding N,N-dimethylamide. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
The subsequent step is the reduction of the nitro group to an amino group to yield the final product, this compound. This reduction is a critical step that requires careful selection of reagents to avoid affecting the amide functionality.
| Step | Reactant 1 | Reactant 2 | Reagent | Product |
| 1 | 4-nitro-1-naphthoic acid | Thionyl chloride | - | 4-nitro-1-naphthoyl chloride |
| 2 | 4-nitro-1-naphthoyl chloride | Dimethylamine | Base (e.g., triethylamine) | 4-Nitro-N,N-dimethyl-1-naphthamide |
| 3 | 4-Nitro-N,N-dimethyl-1-naphthamide | Reducing agent (e.g., H₂, Pd/C) | - | This compound |
Multi-Step Synthetic Route Optimization for Enhanced Yield and Purity
The optimization of a multi-step synthesis is crucial for achieving high yields and purity of the final product. For the synthesis of this compound starting from a nitro precursor, the reduction of the nitro group is a key step that requires careful optimization.
The selective reduction of an aromatic nitro group in the presence of an amide can be challenging. researchgate.net Common reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the amide. Therefore, catalytic hydrogenation is a preferred method.
Key Optimization Parameters for Nitro Group Reduction:
Catalyst: Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of nitro groups. organic-chemistry.org The catalyst loading and quality can significantly impact the reaction rate and selectivity.
Hydrogen Source: The reaction can be carried out using hydrogen gas (H₂) under pressure or by using a transfer hydrogenation reagent like hydrazine hydrate or triethylsilane. researchgate.netorganic-chemistry.org
Solvent: The choice of solvent can influence the reaction kinetics. Alcohols like ethanol or methanol are commonly used.
Temperature and Pressure: These parameters need to be carefully controlled to ensure complete reduction of the nitro group without causing side reactions.
A one-pot protocol for the conversion of nitro-arenes into N-aryl amides has been reported, which involves a metal-free reduction of the nitro group followed by acylation. rsc.org While this is for N-aryl amides, the principle of in-situ reduction and functionalization can be an inspiration for optimizing the synthesis of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |
| Catalyst | 5% Pd/C | 10% Pd/C | Raney Nickel | Higher loading of Pd/C may increase reaction speed but also cost. Raney Nickel is an alternative. |
| Hydrogen Source | H₂ gas (50 psi) | Hydrazine Hydrate | Ammonium formate | H₂ gas offers clean reduction. Transfer hydrogenation can be milder and more convenient for lab scale. |
| Solvent | Ethanol | Ethyl Acetate | THF | Solvent choice affects substrate solubility and catalyst activity. |
| Temperature | Room Temperature | 50 °C | 80 °C | Higher temperatures can speed up the reaction but may lead to side products. |
Palladium-Mediated Amination Techniques for Naphthamide Derivatives
An alternative and powerful strategy for the synthesis of this compound involves the use of palladium-catalyzed amination reactions, most notably the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.
In this approach, the synthesis would start with a halogenated N,N-dimethyl-1-naphthamide precursor, such as 4-bromo-N,N-dimethyl-1-naphthamide. This precursor can be synthesized from 4-bromo-1-naphthoic acid. The subsequent Buchwald-Hartwig amination would then introduce the amino group at the 4-position.
Steps for Buchwald-Hartwig Amination:
Precursor Synthesis: Preparation of 4-bromo-N,N-dimethyl-1-naphthamide from 4-bromo-1-naphthoic acid via activation and amidation with dimethylamine.
Palladium-Catalyzed Amination: The 4-bromo-N,N-dimethyl-1-naphthamide is then coupled with an ammonia (B1221849) equivalent or a protected amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.
The choice of ligand is critical for the success of the Buchwald-Hartwig amination. A variety of phosphine ligands have been developed to improve the efficiency and scope of this reaction. rsc.orgnih.gov
| Component | Example | Role |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |
| Ligand | XPhos, SPhos, BINAP | Stabilizes the palladium catalyst and facilitates the catalytic cycle. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Promotes the deprotonation of the amine and facilitates the reductive elimination step. |
| Amine Source | Ammonia, Benzophenone imine, LiN(SiMe₃)₂ | Provides the amino group for the C-N bond formation. |
Synthesis of Functionalized Analogs and Hybrid Molecules
The core structure of this compound can be modified to create a diverse range of functionalized analogs and hybrid molecules with tailored properties for specific applications.
Integration of Novel Pharmacophores for Modulated Properties
By incorporating various pharmacophores into the this compound scaffold, it is possible to develop new compounds with modulated biological activities. These modifications can be made at several positions on the naphthalene ring or by altering the amide substituent.
For instance, the amino group at the 4-position can be further functionalized. Diazotization of the amino group followed by a Sandmeyer reaction can introduce a variety of substituents such as halogens, cyano, or hydroxyl groups. These can then serve as handles for further chemical modifications.
The synthesis of novel monoazo disperse dyes derived from 4-amino-N-substituted-1,8-naphthalimides demonstrates a similar principle of functionalizing the amino group. mdpi.com
Targeted Structural Modifications for Specific Research Applications
Targeted structural modifications of this compound can lead to the development of specialized research tools, such as fluorescent probes for biological imaging. The inherent fluorescence of the aminonaphthalene core can be fine-tuned by introducing different substituents.
For example, the introduction of electron-donating or electron-withdrawing groups on the naphthalene ring can alter the photophysical properties of the molecule, such as its absorption and emission wavelengths, and quantum yield. The synthesis and study of various 4-amino-1,8-naphthalimide (B156640) derivatives as fluorescent probes for metal ions or biomolecules provide a blueprint for similar modifications to the this compound structure. wikipedia.org
The structural modification of other fluorescent dyes like BODIPY to improve their applicability in bioimaging offers insights into how similar strategies could be applied to naphthamide-based fluorophores. rhhz.net
Reaction Mechanisms and Pathways Relevant to this compound Formation and Transformation
The formation and transformation of this compound are governed by fundamental reaction mechanisms in organic chemistry. Understanding these pathways is crucial for the optimization of synthetic routes and the prediction of potential side products. This section delves into the mechanisms of oxidative coupling in related diamine systems and the N,N-dimethylamination of carboxylic acids, both of which are central to the chemistry of this compound.
Oxidative Coupling Reactions in Related Diamine Systems
Oxidative coupling is a class of reactions that involves the joining of two molecules with the loss of electrons, typically facilitated by a metal catalyst and an oxidant. In systems related to this compound, such as aromatic diamines, this process can lead to the formation of new carbon-carbon or carbon-nitrogen bonds, resulting in dimers or polymeric structures. The mechanism of these reactions often proceeds through radical or radical cation intermediates.
The general mechanism for the oxidative coupling of aromatic amines can be initiated by a one-electron oxidation of the amine to form a radical cation. This can be achieved using various oxidants, such as metal salts (e.g., Fe(III), Cu(II)) or electrochemical methods. The resulting radical cation is a key intermediate that can then undergo several reaction pathways.
In the context of a diamine system, such as a substituted naphthalenediamine, the reaction would likely follow these steps:
Initiation: A metal-based oxidant abstracts an electron from one of the amino groups of the diamine, generating a radical cation. The stability of this intermediate is influenced by the electron-donating properties of the amino groups and the nature of the aromatic system.
Radical Coupling: Two of these radical cation intermediates can then couple to form a new bond. The position of this coupling is directed by the electronic and steric properties of the substituents on the aromatic ring. For instance, in naphthalenediamine derivatives, coupling can occur between the aromatic rings or through the nitrogen atoms.
Rearomatization/Further Oxidation: The coupled intermediate will then typically undergo deprotonation and further oxidation to regenerate the aromatic system and form the final product.
The exact pathway and the final products are highly dependent on the reaction conditions, including the choice of oxidant, solvent, and the specific structure of the diamine. For example, the oxidative phenylamination of 1-hydroxynaphthalene derivatives has been shown to proceed through a radical cation intermediate generated by an electron transfer process. nih.gov
The table below summarizes key aspects of oxidative coupling reactions in related aromatic amine systems.
| Feature | Description |
| Reaction Type | Oxidative Coupling |
| Key Intermediates | Radical Cations |
| Initiation Step | One-electron oxidation of the amine |
| Catalysts/Oxidants | Transition metal complexes (e.g., Pd, Ni, Fe, Cu), Dioxygen |
| Controlling Factors | Nature of oxidant, solvent, temperature, substrate electronics and sterics |
| Potential Products | Dimerized species, polymers, new C-C or C-N bonds |
N,N-Dimethylamination of Carboxylic Acids
The formation of the N,N-dimethylamide group in this compound involves the conversion of a carboxylic acid to an amide. This transformation, known as amidation, can be achieved through various methods, with direct amidation being a particularly atom-economical approach. The N,N-dimethylamination of a carboxylic acid, such as a derivative of 1-naphthoic acid, can proceed through several mechanistic pathways, often requiring activation of the carboxylic acid.
One common strategy for direct amidation involves the use of a coupling agent or a catalyst to activate the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by dimethylamine or a dimethylamine equivalent.
A plausible uncatalyzed thermal mechanism for direct amide formation has been proposed, which does not involve ionic intermediates but rather a neutral pathway facilitated by hydrogen bonding. researchgate.netdur.ac.uk In this mechanism, two carboxylic acid molecules form a hydrogen-bonded dimer. This dimerization increases the electrophilicity of the carbonyl carbon, allowing for the nucleophilic attack by an amine. This is followed by the collapse of the tetrahedral intermediate and elimination of a water molecule to form the amide.
However, catalyzed reactions are generally more efficient and proceed under milder conditions. Boronic acids, for example, have been shown to be effective catalysts for direct amidation. The proposed mechanism involves the formation of an acyloxyboronic acid intermediate. This intermediate is more reactive towards nucleophilic attack by the amine than the original carboxylic acid.
A general catalytic cycle for the direct amidation of a carboxylic acid with an amine can be summarized as follows:
Activation: The carboxylic acid reacts with the catalyst (e.g., a boronic acid or a silicon-based reagent) to form an activated intermediate. This step often involves the elimination of a small molecule like water.
Nucleophilic Attack: The amine (in this case, dimethylamine) attacks the carbonyl carbon of the activated intermediate, forming a tetrahedral intermediate.
Proton Transfer and Elimination: A proton transfer occurs, followed by the elimination of the catalyst and a molecule of water, yielding the final amide product.
Catalyst Regeneration: The catalyst is regenerated and can participate in another catalytic cycle.
The table below outlines different approaches and mechanistic features for the N,N-dimethylamination of carboxylic acids.
| Method | Activating Agent/Catalyst | Key Mechanistic Feature |
| Thermal Uncatalyzed | None | Formation of a hydrogen-bonded carboxylic acid dimer to increase electrophilicity. researchgate.netdur.ac.uk |
| Boron-Catalyzed | Boronic Acids | Formation of a more reactive acyloxyboronic acid intermediate. |
| Silicon-Based Reagents | e.g., Tetramethylorthosilicate (TMOS) | Formation of a silyl ester as an activated intermediate. |
| Carbodiimide-Mediated | e.g., Dicyclohexylcarbodiimide (DCC) | Formation of a highly reactive O-acylisourea intermediate. |
Advanced Spectroscopic Characterization and Photophysical Properties of 4 Amino N,n Dimethyl 1 Naphthamide
High-Resolution Spectroscopic Techniques for Structural Elucidation (Excluding Basic Identification)
Advanced spectroscopic methods are indispensable for a detailed understanding of the molecular structure, conformation, and electronic properties of 4-Amino-N,N-dimethyl-1-naphthamide.
Nuclear Magnetic Resonance (NMR) spectroscopy provides profound insights into the molecular structure and electronic environment of naphthalimide derivatives. For this compound, ¹H and ¹³C NMR spectra are crucial for confirming the arrangement of the aromatic protons and carbon atoms, as well as analyzing the influence of the electron-donating amino group and the N,N-dimethylamide substituent.
The chemical shifts of the protons on the naphthalene (B1677914) ring are influenced by the strong electron-donating effect of the amino group at the C-4 position. This effect increases the electron density on the aromatic system, typically causing an upfield shift for adjacent protons compared to unsubstituted naphthalimides. The N,N-dimethyl groups on the amide would present as a distinct singlet in the ¹H NMR spectrum, with its chemical shift providing information about the electronic environment around the imide nitrogen. The conformation of the 4-amino group plays a significant role in determining the electronic properties and is a key factor in the molecule's photophysical behavior. researchgate.net
Vibrational spectroscopy, specifically Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the key functional groups within the molecule. The spectrum of this compound is characterized by several key absorption bands. The N-H stretching vibrations of the primary amino group typically appear in the region of 3300-3500 cm⁻¹. The most prominent features are the symmetric and asymmetric stretching vibrations of the two carbonyl (C=O) groups of the imide ring, which are observed in the 1650-1700 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations are also present.
Mass spectrometry (MS) confirms the molecular weight and provides information about the molecule's fragmentation pattern. For this compound, the molecular ion peak would correspond to its specific molecular weight. Tandem mass spectrometry (MS/MS) experiments can reveal characteristic fragmentation patterns, often involving the loss of the dimethylamino group or cleavage at the imide ring, which helps in detailed structural confirmation. nih.gov
UV-Visible absorption spectroscopy reveals the electronic transitions within the molecule. The absorption spectrum of 4-amino-1,8-naphthalimide (B156640) derivatives is dominated by an intense, long-wavelength absorption band in the visible region, typically between 400 nm and 450 nm. nih.gov This band is attributed to a π→π* electronic transition with significant intramolecular charge transfer (ICT) character. nih.govresearchgate.net
This ICT occurs from the electron-donating amino group at the C-4 position to the electron-accepting naphthalimide core. nih.gov The energy of this transition, and thus the position of the absorption maximum (λmax), is highly sensitive to the surrounding environment, a phenomenon known as solvatochromism. rsc.org Shorter wavelength bands in the UV region are also present, corresponding to other π→π* transitions within the aromatic naphthalene system. libretexts.org
Intrinsic Photophysical Characteristics of this compound and its Naphthalimide Analogs
The photophysical properties of this compound are defined by its interaction with light, leading to fluorescence emission that is highly dependent on the local environment. These characteristics are primarily governed by the ICT state established upon photoexcitation.
A hallmark of 4-amino-1,8-naphthalimide derivatives is their pronounced solvatochromic behavior, where the color of their absorption and, more dramatically, their fluorescence, changes with the polarity of the solvent. rsc.org The excited state of these molecules is significantly more polar than the ground state due to the enhanced ICT upon excitation. rsc.org
In nonpolar solvents, the emission is typically blue or green. As the solvent polarity increases, the more polar excited state is stabilized to a greater extent than the ground state, leading to a decrease in the energy gap for fluorescence emission. This results in a significant red-shift (bathochromic shift) of the emission maximum. For example, the fluorescence of analogous 4-amino-1,8-naphthalimides can shift from blue in hexane (B92381) to yellow or orange in highly polar solvents like methanol. rsc.org This strong positive solvatofluorochromism makes these compounds excellent fluorescent probes for sensing the polarity of their microenvironment. researchgate.net
Table 1: Solvatochromic Data for a Representative 4-Amino-1,8-Naphthalimide Analog (4APNI) Data adapted from a study on 4-amino-N-phenyl-1,8-naphthalimide (4APNI), which demonstrates the typical solvatochromic shifts for this class of compounds. rsc.org
| Solvent | Polarity (ET(30) kcal/mol) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) |
| Hexane | 31.0 | 405 | 460 | 3130 |
| Toluene | 33.9 | 413 | 483 | 3580 |
| Chloroform | 39.1 | 422 | 511 | 4110 |
| Acetonitrile | 45.6 | 418 | 525 | 4960 |
| Methanol | 55.4 | 420 | 538 | 5320 |
Note: The table is interactive and can be sorted by column.
The fluorescence emission of this compound is characterized by its emission wavelength (λem), fluorescence quantum yield (ΦF), and fluorescence lifetime (τF). These properties are strongly interconnected and are highly sensitive to the solvent environment. nih.gov
As described above, the emission wavelength undergoes a bathochromic shift with increasing solvent polarity. Concurrently, the fluorescence quantum yield—the ratio of photons emitted to photons absorbed—typically decreases significantly in more polar solvents. rsc.org This quenching of fluorescence is often attributed to the stabilization of the ICT state in polar environments, which promotes non-radiative decay pathways back to the ground state. nih.gov In some cases, the quantum yield can be exceptionally low in polar protic solvents like water, but high in non-polar media, making them "switch-on" fluorescent probes for hydrophobic environments. nih.gov
Fluorescence lifetime, the average time the molecule spends in the excited state before returning to the ground state, also varies with the environment. In viscous solutions, restricted molecular motion can hinder non-radiative decay processes, leading to an enhanced fluorescence intensity and a longer lifetime. rsc.org
Table 2: Photophysical Properties of a Representative 4-Amino-1,8-Naphthalimide Analog (4APNI) in Various Solvents Data adapted from a study on 4-amino-N-phenyl-1,8-naphthalimide (4APNI). rsc.org
| Solvent | Emission λmax (nm) | Quantum Yield (ΦF) |
| Hexane | 460 | 0.65 |
| Toluene | 483 | 0.70 |
| Chloroform | 511 | 0.68 |
| Acetonitrile | 525 | 0.35 |
| Methanol | 538 | 0.09 |
Note: The table is interactive and can be sorted by column.
Intramolecular Charge Transfer (ICT) Phenomena
Photoinduced intramolecular charge transfer (ICT) is a fundamental process in donor-acceptor systems, where upon photoexcitation, an electron is transferred from an electron-donating moiety to an electron-accepting moiety within the same molecule. d-nb.info This process is pivotal in the reaction dynamics of such systems and can be influenced by factors like the extent of π-conjugation, the relative orientation of the donor and acceptor groups, and the polarity of the surrounding environment. d-nb.info
In molecules like this compound, the amino group acts as the electron donor and the naphthamide core functions as the electron acceptor. Upon absorption of light, the molecule transitions to an excited state. In polar solvents, this excited state can be stabilized through a charge separation, leading to the formation of a distinct ICT state. This state often exhibits a large Stokes shift, meaning the difference in wavelength between the absorption and emission maxima is significant. The efficiency and dynamics of this charge transfer are highly sensitive to the solvent's polarity.
For instance, studies on analogous donor-π-bridge-acceptor systems have shown that in nonpolar solvents, a locally excited (LE) state is typically observed, while in polar solvents, the formation of a charge-transferred species occurs rapidly. d-nb.info The fluorescence quantum yield of such chromophores is highly sensitive to the local solvent environment, sometimes demonstrating "switch-like" emission properties. nih.gov
| Compound System | Solvent | Observed State/Process | Key Findings |
| 4-dimethylamino-4о-cyano-diphenylacetylene (DACN-DPA) | n-hexane | Triplet state formation | Lifetime >2 ns |
| 4-dimethylamino-4о-cyano-diphenylacetylene (DACN-DPA) | Acetonitrile | Charge transferred species formation | Short time-constant of ~2ps |
| N,N-di-n-alkyl-4-(trifluoromethyl)anilines (DXCF3) | Acetonitrile (polar) | Intramolecular charge transfer (ICT) | ICT/LE fluorescence quantum yield ratio varies with alkyl chain length. |
| N,N-di-n-alkyl-4-(trifluoromethyl)anilines (DXCF3) | n-hexane, diethyl ether (less polar) | Locally excited (LE) state | Single fluorescence band observed. |
Nonradiative Deactivation Processes and Nitrogen Inversion Rate Influence
This nitrogen inversion is a large-amplitude motion that can effectively couple the excited state potential energy surface with the ground state, providing a pathway for rapid internal conversion. This process is often more facile in fluid solution where the molecule has greater conformational freedom. Consequently, in solution, the fluorescence quantum yield can be low due to the dominance of this nonradiative decay pathway. kyoto-u.ac.jp The rate of this inversion and other molecular motions that facilitate nonradiative decay can be restricted in aggregated states or in rigid environments, which is a key principle behind the phenomenon of aggregation-induced emission. kyoto-u.ac.jp
Aggregation-Induced Emission (AIE) and Molecular Self-Assembly
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. researchgate.netnih.gov This behavior is the opposite of the more common aggregation-caused quenching (ACQ) effect. The key to AIE lies in the restriction of intramolecular motions (RIM) in the aggregated state, which blocks the nonradiative decay channels that are active in solution. kyoto-u.ac.jp
For derivatives of 4-aminonaphthalene, AIE activity has been observed, leading to bright emission in the solid state with high quantum yields. researchgate.netnih.gov The formation of aggregates is a result of molecular self-assembly, driven by various non-covalent intermolecular interactions.
Formation of H- and J-Aggregates and Associated Spectroscopic Shifts
The self-assembly of dye molecules can lead to the formation of different types of aggregates, most notably H-aggregates and J-aggregates, which are distinguished by their spectroscopic signatures. pradeepresearch.org These spectral shifts are explained by the molecular exciton (B1674681) coupling theory, which describes the interaction of the transition dipoles of the constituent monomers. pradeepresearch.org
H-aggregates (hypsochromic) are characterized by a blue-shift in the absorption spectrum compared to the monomer. This typically arises from a parallel, face-to-face stacking of the chromophores. researchgate.net Generally, H-aggregates are considered to be non-fluorescent or weakly emissive due to symmetry-forbidden transitions to the lowest excited state. researchgate.netias.ac.in However, rare examples of fluorescent H-aggregates exist, often attributed to emission from a higher excited state (a violation of Kasha's rule). ias.ac.inrsc.org
J-aggregates (named after E.E. Jelley) exhibit a red-shift (bathochromic shift) in their absorption spectrum. pradeepresearch.orgnih.gov This is typically associated with a head-to-tail arrangement of the molecular transition dipoles. researchgate.net J-aggregates are often highly fluorescent, with narrow emission bands. ias.ac.innih.gov
The formation of either H- or J-aggregates depends on the specific molecular structure and the conditions of aggregation, such as solvent composition and concentration. pradeepresearch.orgrsc.org
| Aggregate Type | Spectroscopic Shift | Typical Chromophore Arrangement | General Fluorescence Property |
| H-aggregate | Blue-shift (Hypsochromic) | Parallel, face-to-face | Non-fluorescent or weakly fluorescent |
| J-aggregate | Red-shift (Bathochromic) | Head-to-tail | Fluorescent |
Investigation of Intermolecular Interactions in Aggregated States
The specific arrangement of molecules in the aggregated state, and thus the resulting photophysical properties, are dictated by a variety of intermolecular interactions. X-ray crystallography and computational modeling are powerful tools for elucidating these interactions. rsc.org
In the case of molecules capable of hydrogen bonding, such as those with primary or secondary amines, strong intermolecular hydrogen bonds can play a dominant role in directing the self-assembly process. rsc.org For a molecule like this compound, where the amine hydrogens are replaced by methyl groups, hydrogen bonding is precluded. Therefore, other, weaker interactions become the primary drivers of aggregation. These include:
π-π stacking: Interactions between the aromatic naphthalene cores.
van der Waals forces: General attractive forces between molecules.
C–H···π and C–H···O interactions: Weaker forms of hydrogen bonds where a C-H bond acts as the donor and a π-system or an oxygen atom acts as the acceptor. rsc.org
Studies on similar systems have shown that the absence of strong hydrogen bonding can lead to different packing motifs and, consequently, different aggregate types (e.g., J-aggregates instead of H-aggregates). rsc.org The favorable crystal packing, often dominated by interactions like CH/π, is considered key to achieving bright luminescence in the solid state for AIE-active compounds. researchgate.netnih.gov Morphological analyses of aggregated structures often reveal the formation of fibrillar or other ordered nanostructures, indicative of strong and directional intermolecular interactions. nih.gov
Computational Chemistry and Theoretical Modeling of 4 Amino N,n Dimethyl 1 Naphthamide
Quantum Chemical Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and its extension, Time-Dependent DFT (TD-DFT), are powerful tools for investigating the properties of molecules like 4-Amino-N,N-dimethyl-1-naphthamide. DFT is used to determine the electronic ground state of the molecule, providing information about its geometry, stability, and reactivity. TD-DFT, on the other hand, is employed to study the excited states, which is crucial for understanding the molecule's photophysical properties, such as its absorption and emission of light.
The electronic structure of a molecule is fundamental to its chemical behavior. A key aspect of this is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity, kinetic stability, and electronic transitions. nih.govirjweb.com A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive and can be more easily excited. nih.gov
For aromatic compounds containing amino groups, the HOMO is often localized on the electron-rich aromatic ring and the amino group, while the LUMO is distributed over the electron-accepting portions of the molecule. In the case of this compound, the amino group acts as an electron donor, and the naphthalene (B1677914) ring system can act as an electron acceptor. DFT calculations can precisely map the electron density of these orbitals.
Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Related Aromatic Amine This table presents representative data for a similar compound, N-(p-dimethylaminobenzylidene)-p-nitroaniline, as specific values for this compound are not readily available in the literature. The data is calculated using the B3LYP/6-311G basis set.
| Molecular Orbital | Energy (eV) |
| HOMO | -5.12 |
| LUMO | -2.18 |
| HOMO-LUMO Gap (ΔE) | 2.94 |
| Data sourced from a study on N-(p-dimethylaminobenzylidene)-p-nitroaniline. nih.gov |
The magnitude of the HOMO-LUMO gap is instrumental in predicting the wavelength of maximum absorption in the UV-visible spectrum. A smaller gap corresponds to a lower energy transition and thus a longer wavelength of absorption.
TD-DFT is a widely used method for predicting the photophysical properties of organic molecules. By calculating the energies of the electronic excited states, it is possible to simulate the UV-visible absorption and fluorescence spectra. For molecules with a "push-pull" architecture, such as this compound (with the amino group as the electron-donating "push" and the naphthamide moiety as the electron-withdrawing "pull"), TD-DFT can predict the nature of the electronic transitions.
A key feature of such molecules is the potential for Intramolecular Charge Transfer (ICT) upon excitation. In the ground state, there is a certain degree of charge separation, which increases significantly in the excited state. This ICT character is often associated with interesting photophysical phenomena, such as solvatochromism, where the color of the molecule's light absorption or emission changes with the polarity of the solvent. researchgate.net Studies on related 4-amino-1,8-naphthalimide (B156640) derivatives have shown that the introduction of an amino group at the 4-position leads to a push-pull structure with environment-sensitive fluorescence. researchgate.net
Table 2: Illustrative Photophysical Data for a Related Naphthalimide Derivative in Different Solvents This table shows representative data for a similar compound, as specific values for this compound are not readily available. The data illustrates the concept of solvatochromism.
| Solvent | Absorption Max (nm) | Emission Max (nm) |
| Cyclohexane | 400 | 480 |
| Dichloromethane | 415 | 530 |
| Acetonitrile | 420 | 550 |
| Methanol | 425 | 560 |
The shift to longer wavelengths (red-shift) in both absorption and emission with increasing solvent polarity is a hallmark of an ICT transition, as the more polar solvent stabilizes the more polar excited state.
The rotation around single bonds in molecules leads to different conformations. In aromatic amides like this compound, rotation around the bond connecting the naphthalene ring to the carbonyl group (Ar-CO) and the bond between the carbonyl carbon and the nitrogen atom (C-N) are of particular interest. These rotations can lead to different spatial arrangements of the atoms, and if the molecule is chiral, these rotations can lead to the interconversion of enantiomers (enantiomerization).
Theoretical studies on the closely related N,N-dimethyl-1-naphthamide have investigated the mechanisms of enantiomerization. nih.gov Two primary pathways were identified: one involving rotation around the Ar-CO bond and inversion at the nitrogen atom, and another consisting of concerted rotation around both the Ar-CO and C-N bonds. nih.gov It was found that for N,N-dimethyl-1-naphthamide, these two mechanisms are practically competitive, with very similar energy barriers. nih.gov The presence of a solvent was found to destabilize the transition states involving concerted rotations. nih.gov
Table 3: Calculated Enantiomerization Barriers for N,N-dimethyl-1-naphthamide (a close analog)
| Mechanism | Solvent | Energy Barrier (kcal/mol) |
| Ar-CO Rotation & N Inversion | DMSO | ~10.7 |
| Concerted Ar-CO & C-N Rotation | DMSO | ~11.8 |
| Ar-CO Rotation & N Inversion | Chloroform | ~10.7 |
| Concerted Ar-CO & C-N Rotation | Chloroform | ~11.3 |
| Data adapted from a theoretical analysis of enantiomerization in aromatic amides. nih.gov |
These computational findings provide a detailed picture of the molecule's flexibility and the energy required to change its shape, which can be crucial for its interaction with other molecules.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of a molecule and its interactions with its environment over time. nih.gov MD simulations model the atoms in a system as balls connected by springs, and their movements are calculated based on classical mechanics. frontiersin.org
For this compound, MD simulations can be used to study its behavior in different solvents, its interaction with lipid bilayers (cell membranes), or its binding to a protein. These simulations can reveal how the molecule moves, changes its conformation, and forms hydrogen bonds or other non-covalent interactions with its surroundings. This information is particularly valuable for understanding how the molecule might behave in a biological system. rsc.org For instance, MD simulations can be used to explore the conformational ensemble of the molecule in solution, providing a more realistic picture than a single, static structure. nih.gov
Molecular Docking Studies for Ligand-Target Recognition
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand how they might interact with their biological targets.
In a molecular docking study, the ligand is placed in the binding site of the protein, and a scoring function is used to estimate the binding affinity for different orientations and conformations of the ligand. The result is a predicted binding pose and a score that represents the strength of the interaction.
For this compound, docking studies could be performed with various protein targets to identify potential biological activities. The results would show the most likely way the molecule fits into the protein's binding pocket and which amino acid residues it interacts with. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-stacking with aromatic amino acid residues.
Table 4: Illustrative Molecular Docking Results for a Ligand with a Protein Target This table presents a hypothetical example of the type of data obtained from a molecular docking study, as specific docking results for this compound are not available.
| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Kinase X | -8.5 | Lys72, Glu91 | Hydrogen Bond |
| Leu148, Val28 | Hydrophobic | ||
| Phe169 | Pi-Stacking | ||
| Protease Y | -7.2 | Asp30, Gly27 | Hydrogen Bond |
| Ile50, Val82 | Hydrophobic |
By understanding these interactions, researchers can design new molecules with improved binding affinity and selectivity for a specific target.
Structure Activity Relationship Sar Studies and Mechanistic Biological Investigations of Naphthamide Derivatives
Comprehensive Structure-Activity Relationship Analysis
A thorough analysis of the structure-activity relationships (SAR) of naphthamide derivatives provides a framework for designing compounds with improved efficacy and selectivity.
The biological activity of naphthamide derivatives can be significantly altered by modifying the substituents on the naphthyl ring and the amide nitrogen. For instance, in a series of 4-aminoquinoline (B48711) derivatives, the introduction of electron-withdrawing groups at the 7-position was found to decrease the pK(a) of both the quinoline (B57606) ring nitrogen and the tertiary amino nitrogen in the side chain. nih.gov This modification influences the drug's ability to accumulate in the parasite's food vacuole, a key factor in its antiplasmodial activity. nih.gov The lipophilicity of the substituent at this position also plays a role by affecting the hematin-quinoline association constant. nih.gov
Similarly, for benzamide (B126) derivatives, the nature of the substituents on the benzamide moiety and the amine part can drastically affect their receptor binding affinities. For example, introducing a methyl group on the nitrogen at the 4-position of the 4-amino-5-chloro-2-methoxybenzoyl moiety, or modifying the substituent at the 5-position, led to a significant increase in dopamine (B1211576) D2 receptor binding affinity while maintaining potent 5-HT3 receptor affinity. nih.gov Specifically, substituting the chloro group at the 5-position with bromo or iodo groups resulted in compounds with much higher affinity for the D2 receptor compared to the parent compound. nih.gov
The following table summarizes the impact of different substituents on the biological activity of certain compound series, illustrating the principles of SAR.
| Compound Series | Substituent Position | Substituent Type | Effect on Biological Activity |
| 4-Aminoquinolines | 7-position | Electron-withdrawing groups (e.g., NO2) | Decreased pK(a), reduced accumulation in parasite food vacuole. nih.gov |
| 4-Aminoquinolines | 7-position | Lipophilic groups | Influences hematin-quinoline association constant. nih.gov |
| Benzamides | 4-position of benzoyl moiety | Methyl group on amino nitrogen | Increased dopamine D2 receptor affinity. nih.gov |
| Benzamides | 5-position of benzoyl moiety | Bromo or Iodo substitution | Markedly increased dopamine D2 receptor affinity. nih.gov |
Optimizing the therapeutic profile of naphthamide derivatives involves a multi-faceted approach guided by SAR principles. A key strategy is to enhance the desired biological activity while minimizing off-target effects and toxicity.
One design principle involves the strategic placement of substituents to influence the molecule's electronic and steric properties. As seen with 4-aminoquinoline derivatives, the electron-withdrawing capacity of a substituent can be a crucial determinant of its biological activity. nih.gov Quantitative structure-activity relationship (QSAR) studies can further refine these design principles by correlating physicochemical properties with biological activity. For instance, a QSAR analysis of 1,8-naphthalimide-4-aminoquinoline derivatives used descriptors like dipole moment, atomic net charge, and lipophilicity (log P) to develop predictive models for their antimalarial activity. walisongo.ac.id
Another important principle is the consideration of the three-dimensional structure of both the compound and its biological target. Molecular docking studies, as performed with sulfonamide-benzoxazoles against DNA Topoisomerase II, can help elucidate the binding modes of these compounds and guide the design of derivatives with improved interactions with the active site. nih.gov
The stereochemistry of the molecule can also have a profound impact on its pharmacological profile. The optical resolution of a potent benzamide antagonist revealed that the (R)-enantiomer exhibited strong affinity for both dopamine D2 and 5-HT3 receptors, whereas the (S)-enantiomer was a potent and selective 5-HT3 receptor antagonist. nih.gov This highlights the importance of synthesizing and evaluating individual enantiomers to optimize selectivity and efficacy.
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a powerful strategy to enhance bioactivity and overcome drug resistance. nih.govnih.gov This approach can lead to compounds with dual or multiple modes of action, potentially resulting in synergistic effects and a broader therapeutic window. nih.govnih.gov
In the context of developing novel therapeutic agents, this strategy has been successfully applied to peptides, where hybridization of sequences from different active peptides has led to variants with increased antimicrobial activity and reduced toxicity. nih.govnih.gov This principle can be extrapolated to naphthamide derivatives, where combining the naphthamide scaffold with other known bioactive moieties could lead to novel compounds with enhanced properties. For example, the creation of hybrid compounds by linking a 1,8-naphthalimide (B145957) moiety to a 4-aminoquinoline core has been explored to develop new antimalarial agents. walisongo.ac.id
These hybrid strategies offer a promising avenue for the development of next-generation therapeutic agents with improved efficacy and a lower propensity for developing resistance. nih.gov
Mechanistic Biological Activity (In Vitro and Cellular Level)
The biological effects of naphthamide derivatives have been investigated at the cellular level, revealing their potential as anticancer agents through various mechanisms.
Naphthamide and its derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. For instance, a series of 2-amino-1,4-naphthoquinone-benzamide derivatives showed potent cytotoxicity against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines. nih.gov Notably, all the synthesized compounds in this study were more potent than the standard chemotherapeutic drug cisplatin (B142131) against the MDA-MB-231 cell line. nih.gov
The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. Several studies have confirmed that naphthamide derivatives can trigger apoptosis in cancer cells. For example, Hoechst 33258 staining revealed that the most potent 2-amino-1,4-naphthoquinone-benzamide derivatives induced morphological changes characteristic of apoptosis, such as nuclear condensation and fragmentation. nih.gov Similarly, other classes of compounds, such as 2-amino-4H-chromene-3-carbonitrile derivatives, have also been shown to induce apoptosis in cancer cells. nih.gov
The cytotoxic and apoptosis-inducing activities of various compounds against different cancer cell lines are summarized in the table below.
| Compound/Derivative Class | Cancer Cell Line | Observed Effect |
| 2-Amino-1,4-naphthoquinone-benzamides | MDA-MB-231, SUIT-2, HT-29 | Potent cytotoxicity, with some derivatives exceeding the potency of cisplatin. nih.gov |
| 2-Amino-1,4-naphthoquinone-benzamides | MDA-MB-231 | Induction of apoptosis, confirmed by nuclear condensation and fragmentation. nih.gov |
| Sulfonamide-benzoxazoles | HL-60 (human leukemia) | Antitumor activities. nih.gov |
| Monoorganotin Schiff base compound | MCF-7 (breast cancer) | Strong cytotoxicity with an IC50 value of 2.5 µg/mL. nih.gov |
| Stilbenoid (BCS) | A549 (lung cancer) | Strong growth inhibitory activity. nih.gov |
In addition to inducing apoptosis, some naphthamide derivatives and other structurally related compounds have been shown to interfere with the cell cycle, a fundamental process that governs cell proliferation. A common mechanism observed is the arrest of cancer cells in the G2/M phase of the cell cycle.
For example, treatment of human lung cancer cells (A549) with the stilbenoid derivative BCS led to an arrest in the G2/M phase, which was followed by an increase in the sub-G1 phase DNA content, indicative of apoptosis. nih.gov This G2/M arrest was associated with the downregulation of the checkpoint protein cyclin B1. nih.gov Similarly, genistein, an isoflavone, was found to induce G2/M phase arrest in human bladder cancer T24 cells. nih.gov This effect was linked to the downregulation of cyclin A and cyclin B1, and the upregulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1. nih.gov
The ability of these compounds to halt the cell cycle at the G2/M checkpoint prevents cancer cells from dividing and proliferating, ultimately contributing to their anticancer effects.
Antimicrobial Properties and Mechanisms (e.g., Efflux Pump Reversal)
Naphthamide derivatives have been investigated for their potential as antimicrobial agents, particularly for their ability to reverse antibiotic resistance mediated by efflux pumps. Efflux pumps are membrane proteins that actively transport antibiotics out of bacterial cells, thereby reducing their intracellular concentration and efficacy. Inhibitors of these pumps can restore the activity of conventional antibiotics.
While direct studies on the antimicrobial properties of 4-Amino-N,N-dimethyl-1-naphthamide are limited, research on related naphthalimide-based compounds provides insights into their potential mechanisms. For instance, certain naphthalimide analogues have been identified as efflux pump inhibitors (EPIs). The core naphthalimide scaffold is considered a key feature for this activity. Structure-activity relationship (SAR) studies on other EPIs, such as the well-characterized Phenylalanine-Arginine-β-Naphthylamide (PAβN), have shown that the naphthyl moiety is crucial for its inhibitory action on a broad spectrum of efflux pumps in Gram-negative bacteria. nih.gov
The development of EPIs based on a 2-naphthamide (B1196476) core has been explored, leading to the identification of moderately active compounds. nih.gov These findings suggest that the naphthalimide structure, as present in this compound, could serve as a foundational scaffold for designing novel EPIs. The general mechanism of such inhibitors involves competitive binding to the efflux pump, thereby preventing the extrusion of co-administered antibiotics. nih.gov
Anti-Tuberculosis Activity and Bioavailability Enhancement
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new anti-tuberculosis drugs. While there is no specific data on the anti-tuberculosis activity of this compound, related heterocyclic compounds containing a naphthalimide core have been a subject of interest in this area.
Research into novel anti-TB agents has explored a wide range of chemical scaffolds. For example, benzothiazinones (BTZs) are potent anti-tubercular agents, and modifications to their structure are being actively pursued to improve their safety and efficacy profiles. nih.gov Although structurally distinct from naphthalimides, the general principle of modifying core structures to enhance anti-mycobacterial activity and bioavailability is a common strategy in drug discovery. The potential of naphthalimide derivatives in this context remains an area for future investigation.
Enzyme Inhibition Studies (e.g., Kinases, Peptidases, Histone Deacetylases)
The naphthalimide scaffold is a versatile structure that has been incorporated into inhibitors targeting various enzyme families, including kinases, peptidases, and histone deacetylases (HDACs).
Kinase Inhibition: Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. While direct inhibition of kinases by this compound has not been reported, other structurally related compounds have shown activity. For instance, diarylamide derivatives containing an aminoindazole core have been developed as potent inhibitors of BCR-ABL kinase, including drug-resistant mutants. nih.gov
Peptidase Inhibition: Dipeptidyl peptidase IV (DPP-IV) is a therapeutic target for type 2 diabetes. Studies have shown that substituted 4-amino cyclohexylglycine analogues, which can incorporate amide moieties, are potent DPP-IV inhibitors. nih.gov One such derivative, a 1-naphthyl amide, demonstrated a favorable pharmacokinetic profile. nih.gov
Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a critical role in gene regulation, and their inhibitors are being developed as anti-cancer agents. While specific data on this compound is unavailable, derivatives of 4-(aminomethyl)-N-hydroxybenzamide have been identified as potent and selective inhibitors of HDAC6. nih.govresearchgate.net The selectivity of these inhibitors is influenced by the nature of the spacer and capping groups attached to the core structure. nih.govresearchgate.net
Neuroprotective and Anticonvulsant Properties (in vitro models)
The investigation of neuroprotective and anticonvulsant agents is critical for addressing a range of neurological disorders. It is important to distinguish between different chemical entities, as structurally similar compounds can exhibit vastly different biological activities.
Notably, research on the anticonvulsant properties has often focused on compounds structurally related to, but distinct from, this compound. For example, 4-amino-N-(2,6-dimethylphenyl)phthalimide (ADD 213063) has demonstrated potent activity against maximal electroshock seizures (MES) in both mice and rats, with a pharmacological profile similar to carbamazepine. nih.gov Similarly, 4-amino-N-(2,6-dimethylphenyl)benzamide (ADD 75073) is a potent anticonvulsant in the MES model, exhibiting a profile comparable to phenytoin. nih.gov
These findings highlight the potential of the broader class of aromatic amides in neurology, but direct evidence for the neuroprotective or anticonvulsant effects of this compound in in vitro models is currently lacking. In vitro models, such as the 4-aminopyridine (B3432731) (4-AP) model of acute seizures, are valuable tools for the initial screening and mechanistic study of potential antiepileptic drugs. frontiersin.org
Cellular Localization and Uptake Mechanisms (e.g., confocal microscopy visualization)
The ability of a compound to enter cells and localize to specific subcellular compartments is crucial for its biological activity. Fluorescent properties inherent to some molecules or the attachment of fluorescent probes are often used to study these processes.
While there are no specific studies on the cellular uptake and localization of this compound, a closely related derivative, 4-N,N-dimethylamino-1,8-naphthalimidoalanine (4-DMNA) , has been developed as a solvatochromic fluorophore. nih.gov This unnatural amino acid, based on the 4-N,N-dimethylamino-1,8-naphthalimide (4-DMN) chromophore, exhibits fluorescence that is highly sensitive to its local environment. nih.govnih.gov This property makes it a powerful tool for studying dynamic protein-protein interactions. nih.govnih.gov The "switch-like" emission of 4-DMN allows for the visualization of binding events, as demonstrated by a greater than 900-fold increase in fluorescence upon its incorporation into a peptide that binds to calmodulin. nih.govnih.gov Such fluorescent analogues are instrumental in confocal microscopy studies to visualize cellular uptake and distribution.
Sensitization of Cells to Therapeutic Agents (e.g., radiation, chemical cytotoxins)
Enhancing the efficacy of existing cancer therapies, such as radiation and chemotherapy, is a key strategy to improve patient outcomes. One approach is to use sensitizing agents that make cancer cells more susceptible to the cytotoxic effects of these treatments.
Advanced Applications Beyond Medicinal Chemistry
Design and Development of Fluorescent Probes and Sensors
The design of fluorescent probes and sensors is a significant area where naphthalimide derivatives, close relatives of naphthamides, have demonstrated considerable success. These molecules can be engineered to exhibit changes in their fluorescence properties in response to specific environmental stimuli, making them invaluable tools for sensing and imaging.
While specific research on 4-Amino-N,N-dimethyl-1-naphthamide in biosensing is limited, extensive studies on the closely related compound, 4-N,N-dimethylamino-1,8-naphthalimide (4-DMN), offer significant insights into its potential. nih.govnih.gov 4-DMN has been developed as an unnatural amino acid and incorporated into peptides to study protein-protein interactions. nih.govnih.gov Its fluorescence is highly sensitive to the local solvent environment, exhibiting "switch-like" emission properties. nih.govnih.gov
In one key application, a peptide containing the 4-DMN-based amino acid was used to detect calcium-activated calmodulin. The binding event resulted in a remarkable increase in fluorescence emission—over 900-fold—demonstrating the probe's high sensitivity. nih.govnih.gov This solvatochromic behavior, where the fluorescence quantum yield is low in polar solvents like water and high in non-polar environments (such as the interior of a protein), is a significant advantage, providing a high signal-to-noise ratio. nih.gov
Derivatives of 4-amino-1,8-naphthalimide (B156640) have also been engineered as fluorescent probes for the detection of metal ions. For instance, a naphthalimide-based sensor showed high selectivity and sensitivity for Cu²⁺ ions in an aqueous solution through a fluorescence quenching mechanism.
The structural similarities between 4-DMN and this compound suggest that the latter could also be a viable candidate for the development of novel biosensors for detecting protein interactions and potentially specific ions, although further research is required to validate this.
| Probe Type | Target Analyte | Key Finding | Citation |
| 4-DMN-based peptide | Calmodulin | >900-fold increase in fluorescence upon binding | nih.govnih.gov |
| 4-amino-1,8-naphthalimide derivative | Cu²⁺ ions | High selectivity and sensitivity via fluorescence quenching |
The utility of naphthalimide-based fluorophores extends to advanced cellular imaging. Their ability to function in complex biological milieu makes them suitable for visualizing subcellular structures and processes. For example, certain 4-amino-1,8-naphthalimide derivatives have been employed as pH-dependent lysosomal imaging agents. These probes exhibit fluorescence that is "switched on" in the acidic environment of lysosomes, allowing for their specific visualization within living cells.
Furthermore, the enhanced chemical stability of the 4-DMN fluorophore, a key advantage over some other fluorescent probes, makes it particularly suitable for long-term imaging studies in cellular environments. nih.gov This stability ensures that the probe remains intact and fluorescently active throughout the course of an experiment, providing reliable and reproducible data. nih.gov Given these precedents, this compound could potentially be developed into a stable and effective fluorescent probe for cellular imaging, although specific studies are yet to be reported.
Contributions to Optoelectronic Materials and Devices
The electronically active nature of aromatic compounds containing amino and N,N-dimethyl groups has led to their exploration in the field of optoelectronics. While direct applications of this compound are not yet widely documented, the performance of analogous compounds highlights its potential.
Compounds with structures similar to this compound have been investigated for their use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). For instance, derivatives of 2,1,3-benzothiadiazole (B189464) (BTD), which, like the naphthamide , is a π-extended heteroarene, have been successfully used in the fabrication of OLEDs and OSCs. mdpi.com The strong electron-withdrawing nature of these systems and their fluorescent properties are key to their functionality in these devices. mdpi.com
More specifically, N,N-dimethylamino-functionalized BTD has been shown to be a luminescent material in the visible range, a desirable property for the emissive layer in OLEDs. mdpi.com While a direct counterpart, the application of this compound in this area remains speculative pending dedicated research.
The potential for charge transfer and stable redox states in amino-substituted aromatic compounds also suggests possible applications in memory devices and other optoelectronic technologies. However, there is currently no specific research available that documents the use of this compound in these applications.
Applications in Specialized Materials Science
The broader field of materials science offers other potential avenues for the application of this compound. Its structure could lend itself to the creation of novel polymers or as a component in supramolecular assemblies with unique photophysical or electronic properties. As with its optoelectronic applications, this remains an area for future exploration, with no significant research findings to date.
Enhancement of Polymeric Material Performance
Research into analogous compounds, such as 4-N,N-dimethylamino-1,8-naphthalimide (4-DMN), has highlighted their role as solvatochromic fluorophores. nih.gov These types of molecules exhibit changes in their fluorescence properties based on the polarity of their surrounding environment. This sensitivity is a key feature for applications in polymer science. When incorporated into a polymer matrix, such fluorophores can act as probes to monitor various processes, including polymerization kinetics, curing, and degradation. The fluorescence quantum yield of these chromophores is highly sensitive to changes in the local solvent environment. nih.gov While direct studies on this compound are not prevalent in publicly accessible literature, the behavior of its structural relatives suggests a potential utility in creating "smart" polymeric materials that can report on their own structural integrity or environmental conditions through changes in fluorescence.
Elucidation of Corrosion Inhibition Mechanisms
The prevention of metal corrosion is a critical industrial objective. Organic molecules, particularly those containing heteroatoms like nitrogen and oxygen and π-electron systems, are often effective corrosion inhibitors. They function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.
Studies on different but related organic compounds, such as Schiff bases derived from 4-amino-antipyrine and amino acid derivatives of 1,4-naphthoquinone, have demonstrated significant corrosion inhibitory effects on mild steel in acidic environments. nih.govajchem-a.com These compounds inhibit corrosion through a mixed-inhibition mechanism, affecting both anodic and cathodic reactions. nih.gov The adsorption of these inhibitor molecules onto the metal surface typically follows the Langmuir adsorption isotherm. nih.gov Quantum chemical studies and density functional theory (DFT) calculations are often employed to correlate the molecular and electronic structure of these compounds with their inhibition efficiency. nih.govajchem-a.com Although specific research on this compound as a corrosion inhibitor is not widely reported, its molecular structure—containing an aromatic naphthalene (B1677914) ring, an amino group, and an amide group—suggests it possesses the necessary features to be investigated for such applications.
Table 1: Corrosion Inhibition Data for an Exemplary Schiff Base Inhibitor (4-NBAAP) on Mild Steel in 1 M HCl nih.gov
| Parameter | Uninhibited | Inhibitor (4-NBAAP) |
| Corrosion Potential (Ecorr) | -480 mV | -510 mV |
| Corrosion Current (Icorr) | 1100 µA/cm² | 65 µA/cm² |
| Inhibition Efficiency | - | 94% |
This table presents data for 4-[(4-nitrobenzylidene)-amino]-antipyrine (4-NBAAP), a different compound, to illustrate typical research findings in this field.
Formulation and Properties of Surfactant Systems
Surfactants are amphiphilic molecules that reduce surface tension between two liquids or between a liquid and a solid. Their properties are crucial in a vast range of products, including detergents, emulsifiers, and foaming agents. The performance of a surfactant is characterized by parameters such as its critical micelle concentration (CMC) and the minimum surface tension it can achieve.
While there is no specific data available for this compound in surfactant systems, patents and research on branched amino acid surfactants provide insight into how amino-containing molecules are designed for these roles. google.com For instance, a compound like 6-((2-butyloctyl)oxy)-N,N-dimethyl-6-oxohexan-1-aminium 4-methylbenzenesulfonate (B104242) has been shown to rapidly lower the surface tension of water. google.com Its effectiveness is determined by measuring the surface tension at various concentrations to find the CMC, the point at which micelles begin to form. google.com The ability to significantly lower surface tension is a key indicator of a powerful surfactant. google.com Given the presence of both polar (amino, amide) and non-polar (naphthalene ring) regions in its structure, this compound has an amphiphilic character that could warrant investigation for potential surfactant properties.
Table 2: Properties of an Exemplary Amino Acid-Based Surfactant google.com
| Property | Value |
| Compound | 6-((2-butyloctyl)oxy)-N,N-dimethyl-6-oxohexan-1-aminium 4-methylbenzenesulfonate |
| Critical Micelle Conc. (CMC) | ~0.97 mmol |
| Minimum Surface Tension | ~27 mN/m |
This table shows data for a different surfactant compound to exemplify the types of properties measured.
Future Research Directions and Interdisciplinary Prospects
Synergistic Integration of Experimental and Computational Methodologies
The future exploration of 4-Amino-N,N-dimethyl-1-naphthamide will likely be propelled by a powerful combination of experimental synthesis and computational analysis. This dual approach has proven highly effective in accelerating the discovery and optimization of related compounds, such as naphthalimide derivatives. nih.gov
Experimental studies will be crucial for synthesizing and characterizing the compound and its future derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and fluorescence spectroscopy will be essential for confirming molecular structures and understanding their fundamental photophysical properties. nih.gov For instance, fluorescence emission spectra can reveal how structural modifications influence the compound's light-emitting characteristics, a key factor for applications in bioimaging and materials science. nih.gov
Computational methodologies , particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offer predictive power that can guide experimental efforts. researchgate.net These methods can be used to calculate key properties such as molecular orbital energies, electron density distribution, and nonlinear optical (NLO) properties. nih.govnih.gov For example, computational studies on naphthalimide derivatives have successfully predicted their potential for NLO applications, which were later confirmed experimentally. nih.gov Molecular docking simulations can also be employed to predict how this compound and its analogs might interact with biological targets, such as proteins or DNA, providing a roadmap for drug design and discovery. nih.govresearchgate.net
The synergy between these approaches creates a feedback loop: computational predictions can identify promising derivative structures with desired properties, which are then synthesized and tested experimentally. The experimental results, in turn, are used to refine and validate the computational models, leading to more accurate future predictions. nih.gov
Exploration of Novel Derivative Scaffolds and Rational Design Strategies
The structural scaffold of this compound provides a fertile ground for the rational design of new derivatives with tailored functionalities. The core structure, a 1-naphthamide, is a known building block for compounds with diverse biological activities. researchgate.netnih.gov The amino group at the 4-position and the N,N-dimethylamide group offer sites for chemical modification to fine-tune the molecule's properties.
Rational design strategies will be central to this exploration. By systematically altering the substituents on the naphthalene (B1677914) ring or the amide group, researchers can modulate the compound's electronic, steric, and lipophilic characteristics. This approach, often guided by structure-activity relationship (SAR) studies, aims to enhance specific properties, be it biological activity, fluorescence quantum yield, or material stability. nih.govnih.gov For example, in related quinoline (B57606) compounds, modifying substituents at specific positions has been shown to directly influence their antiplasmodial activity by altering their basicity and interaction with biological targets. nih.gov
The synthesis of novel derivatives can be achieved through various organic chemistry reactions. One promising strategy involves the nucleophilic displacement on the naphthalimide core to introduce a variety of functional groups. researchgate.net This allows for the creation of a library of derivatives that can be screened for a wide range of applications.
A key area of interest will be the development of derivatives that can serve as fluorescent probes. The 1,8-naphthalimide (B145957) scaffold, closely related to the naphthamide core, is renowned for its strong fluorescence emission, which is sensitive to the local environment. researchgate.net By incorporating specific recognition moieties, derivatives of this compound could be designed to detect specific ions, molecules, or changes in the cellular environment, such as pH or viscosity. researchgate.net
| Design Strategy | Potential Outcome | Relevant Techniques |
| Modification of the amino group | Altered solubility and biological targeting | Amidation, Alkylation |
| Substitution on the naphthalene ring | Tuned electronic and photophysical properties | Halogenation, Nitration |
| Variation of the N,N-dialkylamide | Modulated steric hindrance and reactivity | Synthesis with different secondary amines |
Emerging Areas of Research and Potential for Unforeseen Applications
While the immediate applications of a novel compound are often extensions of its known properties, the true potential of this compound may lie in unforeseen areas of research. The unique combination of a fluorescent naphthyl core and a polar amide group could lead to its use in interdisciplinary fields.
Bioimaging and Sensing: Naphthalimide derivatives are well-established as fluorescent probes for bioimaging due to their excellent photophysical properties. researchgate.net Future research could focus on developing derivatives of this compound as probes for specific cellular organelles or to monitor dynamic biological processes. rsc.orgresearchgate.net For instance, by conjugating the molecule to a targeting ligand, it could be directed to specific cells or tissues for diagnostic imaging. rsc.org
Materials Science: The planar structure of the naphthalene ring suggests potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs), sensors, and other electronic devices. rsc.org The ability of naphthalimide derivatives to form organized structures, such as J-aggregates, can lead to materials with unique photophysical properties, including long-wavelength emission and extended fluorescence lifetimes. rsc.orgresearchgate.net
Pharmacology: The naphthamide scaffold is present in a number of biologically active compounds. researchgate.netnih.gov While this article does not delve into specific therapeutic uses, the potential for this compound derivatives to interact with biological systems warrants further investigation. For example, related naphthalimide derivatives have been studied for their ability to intercalate with DNA, suggesting a potential avenue for anticancer drug development. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Amino-N,N-dimethyl-1-naphthamide, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via substitution reactions using ammonium chloride or stannous chloride as reagents. Pyridine or dimethyl sulfoxide (DMSO) is often employed as a solvent to enhance reaction efficiency. For example, stannous chloride in DMSO facilitates amino group substitution with a reported yield of ~40% after recrystallization from ethanol . To improve yields, optimize stoichiometric ratios (e.g., 1.1 equivalents of 1-naphthoyl chloride) and use catalysts like diisopropylethylamine to neutralize byproducts .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Analyze H and C spectra for methyl group signals (δ ~2.8–3.2 ppm) and aromatic protons (δ ~6.5–8.5 ppm).
- CHNS Analysis : Confirm elemental composition (C, H, N, S) with deviations <0.3% from theoretical values .
- IR : Identify amide C=O stretching (~1650 cm) and N-H bending (~1550 cm) bands.
Advanced Research Questions
Q. How do steric and electronic factors influence the hydrolysis kinetics of this compound in aqueous versus DMSO-containing solvents?
- Methodological Answer : Hydrolysis rates depend on torsional strain at the lactam nitrogen and solvent polarity. In 70% DMSO-water, the bulky dimethyl groups hinder nucleophilic attack, reducing reaction rates compared to aqueous solutions. Activation parameters (ΔH‡, ΔS‡) derived from Arrhenius plots can quantify solvent effects. For example, higher ΔH‡ values in DMSO indicate greater energy barriers due to steric hindrance .
Q. What strategies resolve structural isomers formed during sulfonation of this compound?
- Methodological Answer : Isomeric sulfonated derivatives (e.g., 2- vs. 3-phenylsulfonyl isomers) can be differentiated via:
- X-ray Crystallography : Unambiguous structural determination.
- HPLC-MS : Separate isomers using a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid).
- Comparative synthesis of reference compounds (e.g., Scheme II in ) validates isomer identity.
Q. How can this compound be derivatized for functional group analysis or sensing applications?
- Methodological Answer : Convert the amide to thioamide derivatives using Lawesson’s reagent (method V). Recrystallize from 90% ethanol to isolate products (e.g., N,N-dimethyl-1-thionaphthamide, m.p. 68.5–70°C, yield 40%) . Thioamides exhibit redshifted UV-Vis absorption, enabling applications in nitroaromatic sensing .
Data Contradictions and Validation
Q. How should researchers address discrepancies in reported synthesis yields for this compound?
- Methodological Answer : Yield variations (e.g., 21–40% ) may arise from solvent purity, reaction time, or recrystallization protocols. Validate methods by:
- Replicating procedures with controlled reagent grades (e.g., anhydrous DMSO).
- Comparing spectral data with published benchmarks (e.g., NMR shifts in ).
- Reporting detailed reaction conditions (temperature, stirring rate) to ensure reproducibility.
Analytical Applications
Q. Can this compound be used in spectrophotometric detection of phenolic compounds?
- Methodological Answer : While not directly reported, structurally similar compounds like 4-amino-N,N-diethylaniline form stable dyes (conditional stability constant mol) with phenols via oxidative coupling . Adapt this method by optimizing pH (~8–10) and using horseradish peroxidase as a catalyst. Monitor absorbance at λ = 500–600 nm for quantitation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
